molecular formula C14H22N2 B15226832 1-Benzyl-5,5-dimethylpiperidin-3-amine

1-Benzyl-5,5-dimethylpiperidin-3-amine

Cat. No.: B15226832
M. Wt: 218.34 g/mol
InChI Key: SRWAJCYNXWNGMB-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, including a benzyl group attached to the nitrogen atom and two methyl groups at the 5-position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) or alkylating agents (e.g., CH3I) in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5,5-dimethylpiperidin-3-amine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

  • 1-Benzyl-2,5-dimethylpiperidin-3-amine
  • 1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine

Comparison: 1-Benzyl-5,5-dimethylpiperidin-3-amine is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research .

Properties

IUPAC Name

1-benzyl-5,5-dimethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2)8-13(15)10-16(11-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWAJCYNXWNGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)CC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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